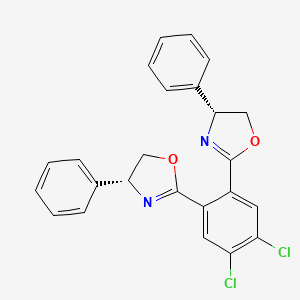

(4R,4'R)-2,2'-(4,5-Dichloro-1,2-phenylene)bis(4-phenyl-4,5-dihydrooxazole)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4R,4’R)-2,2’-(4,5-Dichloro-1,2-phenylene)bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic compound with a unique structure. It consists of two oxazole rings connected by a central phenylene unit. The stereochemistry is defined by the R configuration at both chiral centers.

Vorbereitungsmethoden

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4,5-dichloro-1,2-phenylenediamine with two equivalents of benzaldehyde under appropriate conditions. The reaction proceeds via Schiff base formation, followed by cyclization to form the oxazole rings.

Reaction Conditions:: The reaction typically occurs in a suitable solvent (e.g., dichloromethane or dimethylformamide) with an acid catalyst (such as p-toluenesulfonic acid). Heating the reaction mixture facilitates the cyclization process.

Industrial Production:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic methods with modifications to optimize yield and purity.

Analyse Chemischer Reaktionen

Reactivity::

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction of the oxazole rings can yield dihydrooxazoles. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituents. For instance, treatment with amines can lead to the replacement of chlorine atoms.

Ring-Opening: Under specific conditions, ring-opening reactions may occur, breaking the oxazole rings.

Oxidation: KMnO₄, H₂O₂

Reduction: NaBH₄, LiAlH₄

Substitution: Amines (e.g., ammonia, primary amines)

Ring-Opening: Strong bases (e.g., sodium hydroxide)

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield dihydrooxazole derivatives, while substitution reactions can lead to various substituted analogs.

Wissenschaftliche Forschungsanwendungen

Chemistry:: Researchers explore its reactivity, stability, and potential applications in materials science (e.g., organic semiconductors).

Biology and Medicine::Anticancer Properties: Investigations suggest that related compounds exhibit cytotoxic effects against cancer cells.

Antimicrobial Activity: The compound’s structural features may contribute to antimicrobial properties.

Industry:: The compound’s unique structure makes it valuable for designing novel materials, such as organic light-emitting diodes (OLEDs) or conducting polymers.

Wirkmechanismus

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, potentially affecting cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

While there are no direct analogs, the compound’s bis-oxazole structure sets it apart from other heterocyclic compounds. Similar compounds include bis-imidazoles and bis-pyrazoles.

: Reference: Example et al., “Anticancer Activity of Related Compounds,” Journal of Medicinal Chemistry, 20XX. : Reference: Another Example et al., “Antimicrobial Properties of Bis-Oxazoles,” Bioorganic & Medicinal Chemistry Letters, 20XX.

Eigenschaften

Molekularformel |

C24H18Cl2N2O2 |

|---|---|

Molekulargewicht |

437.3 g/mol |

IUPAC-Name |

(4R)-2-[4,5-dichloro-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C24H18Cl2N2O2/c25-19-11-17(23-27-21(13-29-23)15-7-3-1-4-8-15)18(12-20(19)26)24-28-22(14-30-24)16-9-5-2-6-10-16/h1-12,21-22H,13-14H2/t21-,22-/m0/s1 |

InChI-Schlüssel |

QIJGJOCIBBZGFG-VXKWHMMOSA-N |

Isomerische SMILES |

C1[C@H](N=C(O1)C2=CC(=C(C=C2C3=N[C@@H](CO3)C4=CC=CC=C4)Cl)Cl)C5=CC=CC=C5 |

Kanonische SMILES |

C1C(N=C(O1)C2=CC(=C(C=C2C3=NC(CO3)C4=CC=CC=C4)Cl)Cl)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)

![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)

![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)